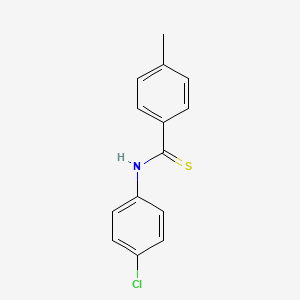

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl-

Description

Properties

CAS No. |

101078-48-2 |

|---|---|

Molecular Formula |

C14H12ClNS |

Molecular Weight |

261.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-methylbenzenecarbothioamide |

InChI |

InChI=1S/C14H12ClNS/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17) |

InChI Key |

MVTDYKYUUXHRDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- typically involves the reaction of 4-chloroaniline with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

Step 1: 4-chloroaniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.

Step 2: The dithiocarbamate intermediate is then treated with methyl iodide to yield Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl-.

Industrial Production Methods

In an industrial setting, the synthesis of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzenecarbothioamide derivatives. For instance, a novel compound derived from benzenecarbothioamide was identified through screening drug libraries on multicellular spheroids, demonstrating significant cytotoxic effects against cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the benzenecarbothioamide core can enhance its efficacy against various cancer types.

Antimicrobial Properties

Benzenecarbothioamide compounds have been evaluated for their antimicrobial activity. Research indicates that these compounds exhibit potent activity against several bacterial strains, making them candidates for developing new antibacterial agents . The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial survival.

Agricultural Applications

Pesticide Development

The compound has been explored for its potential as a pesticide. Studies show that derivatives of benzenecarbothioamide can effectively control plant pathogens such as Corynespora cassiicola, which affects crops like soybeans and cucumbers . The synthesis of these compounds often involves modifying the thioamide group to enhance their bioactivity and reduce toxicity to non-target organisms.

Herbicide Activity

In addition to its fungicidal properties, benzenecarbothioamide derivatives have shown promise as herbicides. Research indicates that they can inhibit the growth of certain weeds, thus providing a dual-functionality in agricultural pest management strategies .

Material Science

Polymer Synthesis

Benzenecarbothioamide derivatives are being investigated for their role in polymer synthesis. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications . The modification of these compounds can lead to materials with tailored properties for specific applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Chemical Identification

- IUPAC Name : 4-Chloro-N-(4-methylphenyl)benzenecarbothioamide

- CAS No.: 95236-95-6

- Molecular Formula : C₁₄H₁₂ClNS

- Molecular Weight : 261.77 g/mol

- Structure : Features a central benzene ring substituted with a chlorine atom at the para position and a thiocarboxamide group (-N-C(=S)-) linked to a 4-methylphenyl moiety (Figure 1).

Physicochemical Properties

- Hydrogen Bond Donors/Acceptors: 1 donor (N-H), 1 acceptor (C=S).

- Topological Polar Surface Area (TPSA) : 44.1 Ų, indicating moderate polarity.

- LogP (XlogP) : 4.0, suggesting high hydrophobicity.

- Rotatable Bonds : 2 (between the two aromatic rings and the thioamide group).

Comparison with Structurally Similar Compounds

Benzenecarbothioamide, N-[(4-chlorophenyl)methoxymethyl]-4-methoxy- (CAS 63523-32-0)

- Molecular Formula: C₁₆H₁₆ClNO₂S

- Molecular Weight : 321.83 g/mol

- Structural Differences :

- Substituents : Introduces a methoxymethyl (-CH₂-O-CH₃) group on the N-atom and a methoxy (-OCH₃) group on the benzene ring.

- Impact : Increased molecular weight and polarity compared to the parent compound (TPSA likely higher due to additional oxygen atoms).

4-Chloro-N-[3-cyano-4-(phenylthio)phenyl]benzenecarboxamide (CAS 303147-79-7)

- Molecular Formula : C₂₀H₁₃ClN₂OS

- Molecular Weight : 364.85 g/mol

- Structural Differences: Substituents: Incorporates a cyano (-CN) group and a phenylthio (-S-C₆H₅) moiety on the second aromatic ring. Impact: Enhanced electronic effects due to the electron-withdrawing cyano group and sulfur’s polarizability. The phenylthio group may improve binding to biological targets.

- Potential Applications: Cyanophenyl derivatives are often explored in medicinal chemistry for enzyme inhibition.

N-(4-Chlorophenethyl)-4-methylbenzenesulfonamide (CAS 141666-91-3)

- Molecular Formula: C₁₅H₁₆ClNO₂S

- Molecular Weight : 309.81 g/mol

- Structural Differences :

- Functional Group : Replaces the thioamide (-C(=S)-NH-) with a sulfonamide (-SO₂-NH-) group.

- Backbone : Includes a phenethyl (-CH₂-CH₂-C₆H₄Cl) chain instead of a direct aryl linkage.

- Impact : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to thioamides, affecting solubility and reactivity.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | TPSA (Ų) | LogP |

|---|---|---|---|---|---|

| 95236-95-6 (Target) | C₁₄H₁₂ClNS | 261.77 | Cl, 4-methylphenyl, thioamide | 44.1 | 4.0 |

| 63523-32-0 | C₁₆H₁₆ClNO₂S | 321.83 | Cl, methoxymethyl, methoxy | ~60* | ~3.5* |

| 303147-79-7 | C₂₀H₁₃ClN₂OS | 364.85 | Cl, cyano, phenylthio | ~85* | ~4.5* |

| 141666-91-3 | C₁₅H₁₆ClNO₂S | 309.81 | Cl, phenethyl, sulfonamide | ~70* | ~3.8* |

*Estimated based on substituent contributions.

Table 2: Functional Group Impact

| Functional Group | Example Compound (CAS) | Key Properties |

|---|---|---|

| Thioamide | 95236-95-6 | Moderate H-bonding, hydrophobic |

| Methoxymethyl | 63523-32-0 | Increased polarity, steric bulk |

| Sulfonamide | 141666-91-3 | High acidity, improved water solubility |

| Cyano + Phenylthio | 303147-79-7 | Electron-withdrawing effects, redox activity |

Research Findings and Implications

- Hydrophobicity vs. Bioavailability : The target compound (LogP 4.0) may exhibit better membrane permeability than the more polar methoxy derivative.

- Electronic Effects: The cyano group in CAS 303147-79-7 could enhance interactions with electron-deficient biological targets.

- Synthetic Flexibility : The sulfonamide in CAS 141666-91-3 allows for easier derivatization compared to thioamides.

Biological Activity

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- (commonly referred to as compound 1 ), is a thioamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl- can be represented as follows:

- Chemical Formula : C10H10ClN2S

- Molecular Weight : 224.71 g/mol

The presence of the thioamide group (C=S) is significant for its biological activity, influencing interactions with various biological targets.

The mechanism of action for Benzenecarbothioamide involves its ability to inhibit specific enzymes and proteins. This inhibition occurs through binding to the active sites of these enzymes, preventing substrate access and disrupting cellular processes. The pathways affected may include:

- Inhibition of DNA synthesis

- Induction of oxidative stress

- Disruption of metabolic pathways leading to cell death

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of Benzenecarbothioamide against a range of bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Bacillus cereus | 31.25 |

| Listeria monocytogenes | 31.25 |

| Pseudomonas aeruginosa | 62.5 |

| Escherichia coli | 31.25 |

| Salmonella enterica enteritidis | 31.25 |

These results indicate that compound 1 exhibits significant antibacterial properties, often outperforming traditional antibiotics such as Oxytetracycline in efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial properties, Benzenecarbothioamide has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving:

- Activation of caspase pathways

- Disruption of mitochondrial membrane potential

- Modulation of cell cycle progression

For instance, one study reported that compound 1 significantly reduced cell viability in human cancer cell lines at concentrations as low as 20 µM, suggesting its potential for further development in cancer therapeutics .

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial activity of various thiazole derivatives synthesized from Benzenecarbothioamide, revealing enhanced activity against resistant strains of bacteria compared to conventional treatments .

- Anticancer Efficacy : In vitro assays demonstrated that treatment with Benzenecarbothioamide resulted in a dose-dependent decrease in viability in breast cancer cell lines, with IC50 values indicating potent cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.